Methanone, (2-hydroxy-5-nitrophenyl)phenyl-
Overview
Description
Methanone, (2-hydroxy-5-nitrophenyl)phenyl-, also known as (2-hydroxy-5-nitrophenyl)phenylmethanone, is an organic compound with the molecular formula C13H9NO4 and a molecular weight of 243.21 g/mol. This compound belongs to the class of benzophenones, which are characterized by a ketone group attached to two phenyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-hydroxy-5-nitrophenyl)phenyl- can be achieved through various methods. One common approach involves the nitration of phenylmethanone derivatives. The reaction typically requires a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the desired position on the phenyl ring . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration of the compound.
Industrial Production Methods
In an industrial setting, the production of Methanone, (2-hydroxy-5-nitrophenyl)phenyl- may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-hydroxy-5-nitrophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for the reduction of the nitro group.
Substitution: Reagents such as halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzophenones depending on the substituent introduced.
Scientific Research Applications
Methanone, (2-hydroxy-5-nitrophenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (2-hydroxy-5-nitrophenyl)phenyl- involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methanone, (2-amino-5-nitrophenyl)phenyl-: Similar structure but with an amino group instead of a hydroxy group.
Methanone, (2-nitrophenyl)phenyl-: Lacks the hydroxy group, affecting its chemical properties and reactivity.
Uniqueness
Methanone, (2-hydroxy-5-nitrophenyl)phenyl- is unique due to the presence of both hydroxy and nitro groups on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-hydroxy-5-nitrophenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12-7-6-10(14(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRILHYQNVLOEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334082 | |
Record name | Methanone, (2-hydroxy-5-nitrophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18803-19-5 | |
Record name | Methanone, (2-hydroxy-5-nitrophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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